molecular formula C13H14ClN3O2 B1678613 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl- CAS No. 54708-51-9

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl-

Cat. No.: B1678613
CAS No.: 54708-51-9
M. Wt: 279.72 g/mol
InChI Key: XVCQBERSJBUIEB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl- is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-3-carboxylic acid as the starting material.

  • Reaction Steps:

    • Esterification: The carboxylic acid group is first converted to an ester using an alcohol (e.g., methanol) in the presence of a catalyst (e.g., sulfuric acid).

    • Halogenation: The ester undergoes halogenation to introduce the chlorophenyl group. This can be achieved using chlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    • Methoxylation: The methoxy group is introduced through methylation using a methylating agent (e.g., dimethyl sulfate) under basic conditions.

    • Amination: The final step involves the introduction of the dimethylamino group using a suitable amine (e.g., dimethylamine) under reductive amination conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, resulting in the formation of a corresponding aldehyde or ketone.

  • Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorophenyl group can introduce various functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Derivatives with different functional groups attached to the chlorophenyl ring.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to pyrazoles.

Uniqueness: 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxy-N,N-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-16(2)13(18)11-8-12(19-3)17(15-11)10-6-4-5-9(14)7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCQBERSJBUIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970012
Record name 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54708-51-9
Record name 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54708-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PZ 177
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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